molecular formula C17H15ClN2O2 B11145455 2-(6-chloro-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide

2-(6-chloro-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B11145455
M. Wt: 314.8 g/mol
InChI Key: HJBCRWCMLZTPSR-UHFFFAOYSA-N
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Description

2-(6-chloro-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide typically involves the following steps:

    Formation of 6-chloroindole: The starting material, 6-chloroindole, can be synthesized by chlorination of indole using reagents like thionyl chloride or phosphorus pentachloride.

    Acylation: The 6-chloroindole is then acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(6-chloro-1H-indol-1-yl)acetyl chloride.

    Amidation: The final step involves the reaction of 2-(6-chloro-1H-indol-1-yl)acetyl chloride with 3-methoxyaniline in the presence of a base like sodium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of 2-(6-chloro-1H-indol-1-yl)-N-(3-methoxyphenyl)ethanol.

    Substitution: Formation of 2-(substituted indol-1-yl)-N-(3-methoxyphenyl)acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(6-chloro-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in the development of various heterocyclic compounds.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development targeting diseases where enzyme inhibition is beneficial.

Medicine

In medicine, this compound is explored for its anti-inflammatory and anticancer properties. Its ability to modulate biological pathways involved in inflammation and cell proliferation makes it a promising therapeutic agent.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate the activity of the target protein. This interaction can lead to inhibition or activation of specific pathways, depending on the target and the context of the biological system.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-phenylacetamide: Lacks the chloro and methoxy substituents, resulting in different biological activity.

    2-(6-bromo-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological properties.

    2-(6-chloro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide: The position of the methoxy group on the phenyl ring is different, potentially altering its interaction with biological targets.

Uniqueness

The presence of both the chloro and methoxy groups in 2-(6-chloro-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide provides a unique combination of electronic and steric properties that can influence its reactivity and interaction with biological molecules. This makes it distinct from other indole derivatives and potentially more effective in certain applications.

Properties

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

2-(6-chloroindol-1-yl)-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C17H15ClN2O2/c1-22-15-4-2-3-14(10-15)19-17(21)11-20-8-7-12-5-6-13(18)9-16(12)20/h2-10H,11H2,1H3,(H,19,21)

InChI Key

HJBCRWCMLZTPSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

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